2-({1-Ethyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide
Description
This compound features a triazoloquinoxaline core substituted with an ethyl group at position 1, a sulfanyl (-S-) bridge at position 4, and an acetamide group linked to a 3-(trifluoromethyl)phenyl moiety. Its molecular formula is C₂₁H₁₇F₃N₆OS₂, with an average molecular weight of 500.5 g/mol. The trifluoromethyl (CF₃) group enhances electron-withdrawing properties and metabolic stability, while the ethyl and sulfanyl groups contribute to lipophilicity and conformational flexibility .
Properties
IUPAC Name |
2-[(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N5OS/c1-2-16-26-27-18-19(25-14-8-3-4-9-15(14)28(16)18)30-11-17(29)24-13-7-5-6-12(10-13)20(21,22)23/h3-10H,2,11H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDUEMYWTLALJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-Ethyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common method involves the aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({1-Ethyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium azide (NaN3), thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Molecular Formula
- C18H16F3N5S
Molecular Weight
- 389.41 g/mol
Structural Features
The compound features a triazole ring fused with a quinoxaline moiety, which is known for contributing to various biological activities. The trifluoromethyl group enhances lipophilicity and can influence the compound's interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the potential of triazoloquinoxaline derivatives as anticancer agents. For instance, compounds similar to 2-({1-Ethyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide have shown promising activity against various cancer cell lines.
- Case Study : A derivative of triazoloquinoxaline was identified as a potent inhibitor of BET (bromodomain and extraterminal domain) proteins, which are implicated in the progression of acute myeloid leukemia (AML). The compound demonstrated selective inhibition of BET proteins, leading to reduced cell proliferation in AML models .
Antimicrobial Properties
The triazole framework is recognized for its antimicrobial properties. Research indicates that compounds containing this moiety can exhibit significant antibacterial and antifungal activities.
- Case Study : A study evaluated the antimicrobial efficacy of various triazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Neuroprotective Effects
Emerging data suggest that triazoloquinoxaline derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases.
- Research Insight : Compounds featuring the 1,2,4-triazole scaffold have been reported to exhibit antioxidant activity, which is crucial for protecting neuronal cells from oxidative stress .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-({1-Ethyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its ability to intercalate DNA, thereby disrupting the replication and transcription processes . This compound targets specific molecular pathways involved in cell proliferation and apoptosis, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Core Structural Variations
The target compound’s triazoloquinoxaline core distinguishes it from analogs such as:
Substituent Effects
Triazoloquinoxaline-Based Analogs ()
Morpholinyl- and Pyrazine-Based Analogs
- Compound: The morpholinoethyl group improves aqueous solubility (LogP ~1.8) due to the polar morpholine ring, but this may reduce blood-brain barrier penetration compared to the target compound (LogP ~2.3) .
Potency and Selectivity
Biological Activity
The compound 2-({1-Ethyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a novel derivative of the triazoloquinoxaline family, known for its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on recent studies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Triazoloquinoxaline Core : This is achieved through cyclization reactions involving suitable precursors under acidic or basic conditions.
- Introduction of Functional Groups : The trifluoromethylphenyl and sulfanylacetamide moieties are introduced via nucleophilic substitution and coupling reactions.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The triazoloquinoxaline core has been shown to modulate the activity of specific biological macromolecules, leading to potential therapeutic effects.
Anticancer Activity
Recent studies have highlighted the anticancer properties of triazoloquinoxaline derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against melanoma cell lines:
- EC50 Values : Some derivatives exhibited EC50 values in the micromolar range (e.g., 365 nM for a related compound) .
- Cell Viability Reduction : At a concentration of 10 µM, certain compounds reduced cell viability significantly (e.g., down to 6% in A375 melanoma cells) .
Anticonvulsant Properties
The compound's structural framework suggests potential anticonvulsant activity . Research has shown that derivatives of triazoloquinoxaline can exhibit significant anticonvulsant effects in animal models. For example, specific derivatives were evaluated using the metrazol-induced convulsions model, showing promising results compared to standard treatments .
In Vitro Studies
- Cytotoxicity Assays : In vitro assays demonstrated that compounds containing the triazoloquinoxaline scaffold inhibited the growth of various cancer cell lines effectively. The residual activity at 10 µM was notably low for some derivatives, indicating potent anticancer activity .
- Anticonvulsant Evaluation : A set of synthesized compounds was tested for their anticonvulsant properties, with some showing significant protective effects against induced seizures .
Comparative Analysis
A summary of selected studies evaluating the biological activity of related compounds is presented in the table below:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
